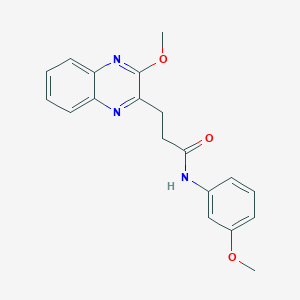![molecular formula C16H24N2O5S B5377479 N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It was first synthesized in 1994 and has since been used extensively in scientific research to understand the role of COX-2 in various physiological processes.
Mecanismo De Acción
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide selectively inhibits COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. However, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have limited effects on platelet aggregation and gastric mucosal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide is a selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various physiological processes. However, N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has limited effects on platelet aggregation and gastric mucosal damage, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide. One area of research is the role of COX-2 in cancer. N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer therapies. Another area of research is the role of COX-2 in neurodegenerative diseases. N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been shown to have neuroprotective effects, and further research may lead to the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide and its potential limitations in lab experiments.
Métodos De Síntesis
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide is synthesized through a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 4-hydroxybenzoic acid to form 4-(4-morpholinylsulfonyl)phenol. This compound is then reacted with isopropylamine and propionyl chloride to form N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide.
Aplicaciones Científicas De Investigación
N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide has been used extensively in scientific research to understand the role of COX-2 in various physiological processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12(2)17-16(19)13(3)23-14-4-6-15(7-5-14)24(20,21)18-8-10-22-11-9-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWRDMZMWTBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)

![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)